molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4

3-Bromophthalide

Cat. No. B1266435
CAS RN: 6940-49-4
M. Wt: 213.03 g/mol
InChI Key: CLMSHAWYULIVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Bromophthalide and related compounds has evolved over the years, incorporating various strategies to improve efficiency and selectivity. Notable methodologies include the enantioselective synthesis of 3,3-disubstituted phthalides through catalytic asymmetric bromolactonization, employing BINOL-derived bifunctional sulfide catalysts (Okada, Kaneko, Yamanaka, & Shirakawa, 2019). Another approach involves the synthesis of key intermediates like 2-allyl-3-bromo-1,4-dimethoxynaphthalene, utilizing readily available starting materials and employing strategies such as Dakin's oxidation and Claisen rearrangement (Limaye, Gaur, Paradkar, & Natu, 2012).

Safety and Hazards

3-Bromophthalide can cause skin and eye irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMSHAWYULIVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884304
Record name 1(3H)-Isobenzofuranone, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6940-49-4
Record name 3-Bromophthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6940-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(3H)-Isobenzofuranone, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophthalide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1(3H)-Isobenzofuranone, 3-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(3H)-Isobenzofuranone, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromophthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phthalide (10.0 g; 0.075 moles) and N-bromosuccinimide were refluxed in dry carbon tetrachloride (200 ml.) in the presence of a catalytic amount of α-azo-iso-butyronitrile for 3-4 hours. The end of the reaction was indicated by the disappearance of N-bromosuccinimide from the bottom of the reaction vessel and the accumulation of succinimide at the top. The succinimide was removed by filtration and the filtrate concentrated in vacuo to 15-20 ml. Cooling of this concentrate followed by filtration gave 13.0 g. (81% yield) of crude 3-bromophthalide, m.p. 75°-80°, as a white crystalline solid. The product was recrystallised from cyclohexane as colourless plates, m.p. 78°-80° with a 95% recovery.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-azo-iso-butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

As taught by U.S. Pat. No. 3,860,579, recrystallized phthalide (50 g., 0.375 mol) and recrystallized N-bromosuccinimide (0.375 mol) were refluxed 4.5 hours in the presence of about 100 mgm α-azobutyronitrile in one liter CCl4. The mixture was cooled to about 15° C. and filtered to remove succinimide which was itself washed with about 100 ml. CCl4 and filtered. The combined CCl4 phases were concentrated in vacuo to about 150 ml. giving solid 3-bromophthalide which was collected by filtration, washed with about 50 ml. CCl4 and air-dried to yield 54 g. which weighed 50 g. after recrystallization from boiling cyclohexane, m.p. 84°-86° C. ##STR39##
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.375 mol
Type
reactant
Reaction Step Two
[Compound]
Name
α-azobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 1.34 g of phthalide and 1.78 g of N-bromo-succinimide in 100 ml of dry carbon tetrachloride is irradiated with an ultraviolet lamp for 30 minutes. The suspension becomes clear and then a precipitation of succinimide occurs. The reaction mixture is cooled and washed with cold, dilute sodium bicarbonate and water. Concentration of the carbon tetrachloride solution affords a solid, which on recrystallization from ether-hexane affords the title compound, mp 75° - 76° C.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Isobenzofuran-3-one (40.2 g, 0.3 moles), N-bromosuccinimide (53.4 g., 0.03 moles) and azo-bisisobutyronitrile (1g) were combined in 500 mL of CCl4 and refluxed under nitrogen for 2 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated in vacuo to a solid residue. The latter was crystallized from cyclohexane to yield title product, 34.5 g., m.p. 78°-80° C.
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophthalide
Reactant of Route 2
Reactant of Route 2
3-Bromophthalide
Reactant of Route 3
3-Bromophthalide

Q & A

Q1: What are some common synthetic applications of 3-Bromophthalide?

A1: this compound serves as a key building block in various synthetic transformations. Research demonstrates its utility in synthesizing:

  • N-substituted 3-hydroxyphthalimidines: Reacting this compound with amines yields these compounds, offering an alternative to the reduction of phthalimides. []
  • 5-Fluorouracil derivatives: Condensing this compound with 5-fluorouracil under basic conditions leads to the formation of N-phthalidyl 5-fluorouracil derivatives, some exhibiting antitumor activity. []
  • Highly branched pseudodendrimers: Polymerization of 6-amino-3-bromophthalide results in highly branched polymers. The bromohydrin decomposition during polymerization contributes to high branching. []
  • 6-(Carboxymethylthio)penicillanic acid derivatives: Nucleophilic substitution reactions using this compound with thioglycolic acid create these novel β-lactam compounds. []
  • Anthracycline derivatives: Utilizing this compound in Friedel-Crafts alkylation reactions allows access to various anthracycline derivatives, such as islandicin, showcasing its potential in synthesizing natural products. [, ]

Q2: Can you provide examples of how the structure of this compound influences its reactivity?

A2: The structure of this compound dictates its reactivity in several ways:

  • Nucleophilic substitution: The bromine atom at the 3-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates reactions with various nucleophiles like thioglycolic acid [] and amines. []
  • Friedel-Crafts Alkylation: The electron-withdrawing effect of the lactone ring activates the this compound towards electrophilic aromatic substitution reactions, making it a suitable electrophile in Friedel-Crafts alkylations. [, ]
  • Ring-opening reactions: The lactone ring can undergo ring-opening reactions under specific conditions, as observed in the unexpected formation of 2-benzyl-3-hydroxyisoindolin-1-one instead of the anticipated amide-aldehyde. []

Q3: Are there reported instances of unexpected reactivity with this compound?

A3: Yes, research points to an unexpected ring-closing reaction during the synthesis of 2-benzyl-3-hydroxyisoindolin-1-one. [] While reacting this compound with benzylamine aimed to yield an amide-aldehyde, the reaction yielded a ring-closed product instead. This highlights the importance of considering potential rearrangements and alternative reaction pathways when employing this compound in synthesis.

Q4: What analytical techniques are valuable for characterizing this compound and its derivatives?

A4: Characterizing this compound and its derivatives commonly involves various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique elucidates the structure of the synthesized compounds by providing information about the number and types of protons and carbons and their respective environments within a molecule. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing characteristic vibrational frequencies. This technique aids in confirming the presence of carbonyl groups, for instance. [, , ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of a compound, offering valuable insights into its structure and potential impurities. []
  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing arrangements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.